Rad51-IN-3 was developed as part of a broader effort to identify inhibitors that disrupt the interaction between RAD51 and BRCA2, a tumor suppressor protein. This compound falls under the classification of small-molecule inhibitors and is specifically designed to interfere with the RAD51-mediated DNA repair mechanisms, making it a candidate for cancer treatment strategies that target DNA repair pathways.
The synthesis of Rad51-IN-3 involves several key steps that leverage established organic chemistry techniques. Initial approaches focus on modifying known RAD51-binding fragments to enhance binding affinity and specificity.
The molecular structure of Rad51-IN-3 is characterized by specific functional groups that facilitate its interaction with RAD51.
Rad51-IN-3 undergoes various chemical reactions during its synthesis, including:
Rad51-IN-3 exerts its effects by binding to RAD51 and inhibiting its function in homologous recombination:
The physical properties of Rad51-IN-3 include:
Chemical properties include:
Rad51-IN-3 has significant potential applications in scientific research and clinical settings:
RAD51 recombinase forms helical nucleoprotein filaments on single-stranded DNA (ssDNA), a fundamental step in homologous recombination. This filament assembly is dynamically regulated through nucleotide-dependent conformational changes and mediator proteins.
RAD51 binds ATP to form an extended, active filament with a helical pitch of ~100 Å and 6.3 protomers per turn. ATP hydrolysis transforms RAD51 into an ADP-bound state, triggering a structural collapse into a compressed double filament with a pitch of ~145 Å and 7.4 protomers per turn [9]. This double filament wraps around ssDNA, shortening the overall filament length to 62% of the ATP-bound state without RAD51 dissociation [9]. Key conformational shifts include:
Table 1: Structural States of RAD51 Filaments
State | Helical Pitch | Protomers/Turn | DNA Extension | Key Features |
---|---|---|---|---|
ATP-bound | 100 Å | 6.3 | 1.5× B-DNA | Extended filament; active in strand exchange |
ADP-bound | 145 Å | 7.4 | 0.62× ATP-state | Compressed double filament; disassembly-ready |
Mediator proteins overcome Replication Protein A (Replication Protein A) inhibition to load RAD51 onto ssDNA:
Homologous recombination repairs DNA double-strand breaks using intact templates. RAD51 filaments drive central catalytic steps through controlled DNA pairing.
The presynaptic RAD51-ATP filament scans duplex DNA for homology and catalyzes strand exchange:
Table 2: Homologous Recombination Subpathways and RAD51 Roles
Subpathway | DNA Lesion Target | RAD51 Function |
---|---|---|
Synthesis-Dependent Strand Annealing (SDSA) | Double-strand breaks | Catalyzes strand invasion; dissociates before Holliday junction formation |
Break-Induced Replication (BIR) | One-ended double-strand breaks | Mediates fork establishment; coordinates conservative DNA replication |
Double Holliday Junction (DHJ) | Two-ended double-strand breaks | Stabilizes joint molecules for resolution |
Replication Protein A and RAD52 fine-tune RAD51 activity through competitive and cooperative interactions:
Beyond double-strand break repair, RAD51 preserves genomic integrity during DNA replication by stabilizing stalled forks.
Replication stress uncouples helicase-polymerase activity, exposing nascent ssDNA. RAD51 prevents nucleolytic degradation:
RAD51 enables fork restart through recombination-dependent pathways:
Table 3: RAD51 in Replication Fork Protection and Restart
Function | Key Effectors | Outcome |
---|---|---|
Fork Protection | RAD51 filament stability | Blocks MRE11/DNA2 nucleases |
Fork Reversal | RAD51-SMARCAL1 complex | Forms Holliday junction-like intermediates |
Template Switching | RAD51-paralogs (e.g., RAD51C-XRCC3) | Bypasses DNA lesions using sister chromatid |
Break-Induced Replication | RAD51-Polδ coupling | Conservative DNA replication to chromosome end |
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